molecular formula C23H18ClN3O3S2 B2576055 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 361469-07-0

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2576055
CAS No.: 361469-07-0
M. Wt: 483.99
InChI Key: LTJWJDNVMCKMSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a sulfonamide-containing benzamide derivative with a thiazole core substituted at the 4-position by a 4-chlorophenyl group. Its structure integrates a methyl(phenyl)sulfamoyl moiety at the para position of the benzamide ring, distinguishing it from simpler sulfonamide derivatives. The compound’s design leverages the thiazole ring’s bioisosteric properties and the sulfamoyl group’s pharmacophoric relevance in enzyme inhibition, particularly in antimicrobial and anticancer contexts .

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O3S2/c1-27(19-5-3-2-4-6-19)32(29,30)20-13-9-17(10-14-20)22(28)26-23-25-21(15-31-23)16-7-11-18(24)12-8-16/h2-15H,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJWJDNVMCKMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a halogenated phenyl derivative and a thioamide.

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a thiol.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties. Research has shown that thiazole derivatives exhibit notable antibacterial and antifungal activities. For instance, a study evaluated various thiazole-based compounds against Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at low concentrations . The mechanism of action is often linked to the disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Several derivatives of thiazole have been synthesized and tested against various cancer cell lines, including MCF7, a model for breast cancer. Studies employing the Sulforhodamine B assay revealed that certain thiazole derivatives exhibited cytotoxic effects on cancer cells, suggesting their role as potential chemotherapeutic agents . The structure-activity relationship (SAR) indicates that modifications on the thiazole ring can enhance potency and selectivity towards cancer cells.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide to various biological targets. These studies help elucidate the interactions at the molecular level, providing insights into how structural modifications can optimize activity against specific targets such as enzymes involved in cancer progression or microbial resistance .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, which have been well-documented in literature. Techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis are used for characterization to confirm the structure and purity of synthesized compounds .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more effective derivatives. Variations in substituents on the thiazole ring or modifications in the sulfonamide moiety can lead to enhanced biological activity. For example, introducing different alkyl or aryl groups may improve solubility and bioavailability while maintaining or increasing potency against target pathogens or cancer cells .

Potential Applications in Material Science

Beyond biological applications, thiazole derivatives have potential uses in material science, particularly in developing organic semiconductors or sensors due to their electronic properties. The π-π stacking interactions observed in some thiazole structures suggest they could be utilized in organic electronics or photovoltaic devices .

Case Studies Overview

Study ReferenceFocus AreaKey Findings
Antimicrobial ActivityEffective against E. coli and S. aureus at low concentrations
Anticancer ActivitySignificant cytotoxicity against MCF7 breast cancer cells
Molecular DockingInsights into binding affinities with various targets

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the biosynthesis of bacterial lipids, disrupting cell membrane integrity. In anticancer applications, it interferes with cell division and induces apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compound Name Key Structural Differences Biological Activity/Properties References
4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide Lacks 4-(4-chlorophenyl) substitution on thiazole ring Reduced hydrophobicity; potential for altered target binding (e.g., sulfonamide enzymes)
4-Chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide Replaces methyl(phenyl)sulfamoyl with simpler sulfamoyl group Lower steric bulk; may exhibit weaker inhibition of sulfa drug targets (e.g., dihydropteroate synthase)
4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Diethylsulfamoyl group instead of methyl(phenyl)sulfamoyl; nitro substituent on thiazole Enhanced electron-withdrawing effects; possible improved metabolic stability but higher toxicity

Substituted Thiazole Derivatives

  • N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide: Substitutes 4-chlorophenyl with dichlorothiophenyl on thiazole.
  • N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide :
    • Replaces thiazole with thiadiazole; adds chlorobenzylthio group.
    • Thiadiazole may improve antibacterial activity due to sulfur-rich heterocycles .

Sulfamoyl Group Variants

  • 4-(azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide: Azepane ring in sulfamoyl group increases flexibility and solubility. Likely impacts pharmacokinetics (e.g., longer half-life due to reduced CYP450 metabolism) .

Antimicrobial Activity

  • The target compound’s methyl(phenyl)sulfamoyl group mimics sulfonamide antibiotics (e.g., sulfamethizole), which inhibit dihydropteroate synthase . However, its 4-chlorophenyl-thiazole moiety may broaden activity against resistant strains by disrupting membrane integrity .
  • Comparative IC₅₀ Values (Hypothetical Data):

    Compound IC₅₀ (E. coli) IC₅₀ (S. aureus)
    Target compound 12 µM 18 µM
    4-Chloro-N-[4-(thiazol-2-ylsulfamoyl)benzamide 45 µM 62 µM
    Sulfamethizole 8 µM 25 µM

Solubility and LogP

  • The 4-chlorophenyl group increases logP (~3.5) compared to unsubstituted thiazole derivatives (logP ~2.1), enhancing membrane permeability but reducing aqueous solubility .

Biological Activity

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including antibacterial, antiviral, and enzyme inhibitory effects, supported by relevant studies and data.

  • Molecular Formula : C18H17ClN2O2S
  • Molar Mass : 348.85 g/mol
  • Structure : The compound features a thiazole ring and a sulfamoyl group, which are known for their biological activities.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of compounds related to this compound.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
7lSalmonella typhi32 µg/mL
7mBacillus subtilis16 µg/mL
7nEscherichia coli64 µg/mL

These results indicate moderate to strong antibacterial activity against various strains, particularly Salmonella typhi and Bacillus subtilis .

Antiviral Activity

Research has shown that thiazole derivatives exhibit antiviral properties. In a study focusing on sulfonamide derivatives, certain compounds demonstrated significant activity against the Tobacco Mosaic Virus (TMV), with inhibition rates around 50% comparable to established antiviral agents . Although specific data for this compound is limited, its structural analogs suggest potential antiviral efficacy.

Enzyme Inhibition

The compound's sulfamoyl group is associated with enzyme inhibition activities. Studies have highlighted the following enzyme interactions:

EnzymeActivity Level
AcetylcholinesteraseStrong Inhibition
UreaseModerate Inhibition

The ability to inhibit these enzymes indicates potential therapeutic applications in treating conditions like Alzheimer's disease and urinary infections .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Bacterial Cell Wall Synthesis : The thiazole moiety may interfere with bacterial cell wall synthesis.
  • Enzyme Binding : The sulfamoyl group can form strong interactions with active sites of enzymes like acetylcholinesterase and urease.
  • Antiviral Mechanism : Potential disruption of viral replication pathways through interference with viral proteins.

Case Studies

A notable case study involved synthesizing a series of thiazole derivatives for evaluating their biological activities. Among these derivatives, those structurally similar to this compound showed promising results in both antibacterial and antiviral assays. These findings underscore the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example, analogous thiazole-containing compounds are synthesized via alkylation of 4-chlorobenzyl bromide with intermediates like p-nitrophenol, followed by reduction and benzoylation using acyl chlorides. Purification via HPLC or column chromatography is critical, with yields ranging from 54% to 76% depending on substituents . Key steps include hydrazination of 4-chlorobenzoic acid derivatives to form thiazole precursors, as seen in structurally related compounds .

Q. How is the structural integrity of this compound validated in experimental settings?

  • Methodological Answer : Structural confirmation relies on 1H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, thiazole protons at δ 6.8–7.0 ppm) and ESI-MS (molecular ion peaks matching calculated masses). For example, similar thiazole derivatives show diagnostic MS peaks at m/z 450–550 (M+H⁺) and NMR signals for sulfamoyl groups (δ 3.1–3.3 ppm for methyl groups) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : While direct data on this compound is limited, structurally related thiazole derivatives exhibit antitumor , antimicrobial , and enzyme-inhibitory activities. For instance, analogs with 4-chlorophenyl-thiazole moieties show IC₅₀ values of 1–10 µM in cancer cell lines, attributed to interactions with kinase or apoptosis pathways .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in scaling reactions?

  • Methodological Answer : Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity.
  • Catalyst screening : Palladium catalysts enhance coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
  • Temperature control : Reactions at 60–80°C reduce side products, as seen in analogous benzamide syntheses (e.g., 75% yield at 70°C vs. 54% at 100°C) .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Methodological Answer : Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays).
  • Structural analogs : Minor substituent changes (e.g., trifluoromethyl vs. nitro groups) drastically alter target binding. Compare data from compounds with identical core structures .
  • Dose-response validation : Replicate studies with ≥3 independent experiments to confirm EC₅₀/IC₅₀ trends .

Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model binding to kinases or Bcl-2 proteins, leveraging crystal structures (PDB: 4LXD) . MD simulations (100 ns trajectories) assess stability of sulfamoyl-thiazole interactions in hydrophobic pockets. Validate predictions with SPR or ITC binding assays .

Q. What strategies are recommended for designing analogs to improve metabolic stability?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute the methylsulfamoyl group with trifluoromethanesulfonamide to enhance resistance to CYP450 oxidation.
  • Pro-drug approaches : Introduce ester moieties at the benzamide carbonyl to improve bioavailability, as demonstrated in venetoclax analogs .

Q. How can researchers differentiate off-target effects in mechanistic studies?

  • Methodological Answer :

  • Chemical proteomics : Use affinity chromatography with immobilized compound to capture interacting proteins.
  • CRISPR-Cas9 knockout models : Validate target specificity by comparing effects in wild-type vs. Bcl-2/kinase-deficient cells .
  • Dual-inhibition assays : Test against related targets (e.g., Bcl-xL vs. Bcl-2) to rule out cross-reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.